molecular formula C6H14ClNO B106056 Trimethyl(2-oxopropyl)azanium chloride CAS No. 54541-46-7

Trimethyl(2-oxopropyl)azanium chloride

Cat. No.: B106056
CAS No.: 54541-46-7
M. Wt: 151.63 g/mol
InChI Key: DOTQEKRZRYAIDV-UHFFFAOYSA-M
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Description

It is a white to off-white solid that is slightly soluble in water and methanol . This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(2-oxopropyl)azanium chloride can be synthesized through the reaction of trimethylamine with 2-chloropropanone under controlled conditions. The reaction typically involves the following steps:

    Preparation of 2-chloropropanone: This can be achieved by chlorination of acetone using chlorine gas in the presence of a catalyst.

    Reaction with Trimethylamine: The 2-chloropropanone is then reacted with trimethylamine in an aqueous or organic solvent to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(2-oxopropyl)azanium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.

    Oxidation Products: Oxidation typically yields oxoammonium salts.

    Reduction Products: Reduction can produce tertiary amines.

Scientific Research Applications

Trimethyl(2-oxopropyl)azanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(2-oxopropyl)azanium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its use as an antimicrobial agent, where it disrupts the cell membranes of bacteria, leading to cell lysis and death .

Comparison with Similar Compounds

Uniqueness: Trimethyl(2-oxopropyl)azanium chloride is unique due to its oxo group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

trimethyl(2-oxopropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO.ClH/c1-6(8)5-7(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTQEKRZRYAIDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30637545
Record name N,N,N-Trimethyl-2-oxopropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54541-46-7
Record name NSC83556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N-Trimethyl-2-oxopropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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